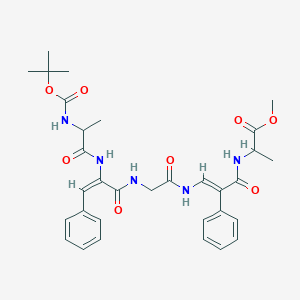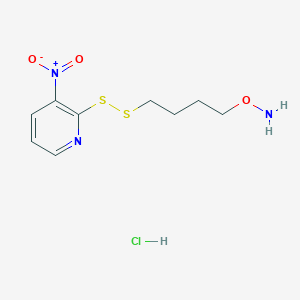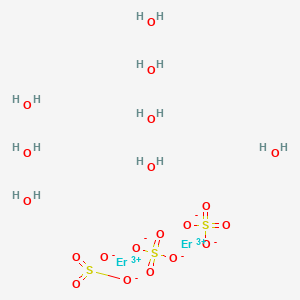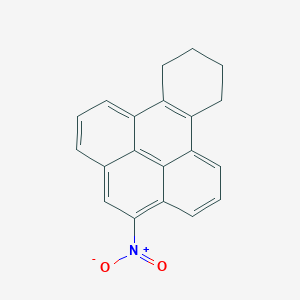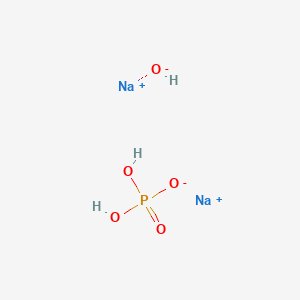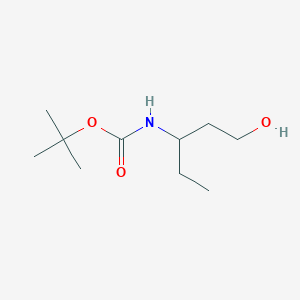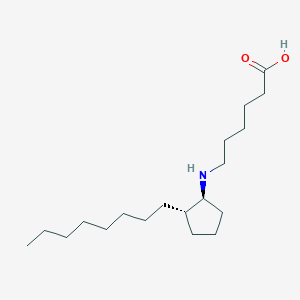
7-Azaprostanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Azaprostanoic acid is a chemical compound that belongs to the family of prostaglandins. It is a synthetic analogue of prostaglandin E1 and has been widely used in scientific research due to its potential therapeutic applications. The compound has been found to exhibit several biochemical and physiological effects, which have made it a subject of interest in the field of medicine and pharmacology.
Mécanisme D'action
The mechanism of action of 7-Azaprostanoic acid involves the activation of the prostaglandin E1 receptor. The compound binds to the receptor, which leads to the activation of several signaling pathways. These pathways result in the production of cyclic AMP, which is involved in several cellular processes, including vasodilation and inhibition of platelet aggregation.
Effets Biochimiques Et Physiologiques
7-Azaprostanoic acid has been found to exhibit several biochemical and physiological effects. The compound has been found to have a vasodilatory effect, which makes it useful in the treatment of cardiovascular diseases. It has also been found to inhibit platelet aggregation, which makes it useful in the prevention of blood clots. Additionally, the compound has been found to exhibit anti-inflammatory and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-Azaprostanoic acid in lab experiments include its potential therapeutic applications and its ability to exhibit several biochemical and physiological effects. However, the limitations of using the compound include its high cost and the potential for side effects.
Orientations Futures
There are several future directions for research on 7-Azaprostanoic acid. One potential direction is the development of new synthetic routes for the compound, which could make it more cost-effective. Another potential direction is the investigation of the compound's potential therapeutic applications in the treatment of cardiovascular diseases, cancer, and other conditions. Additionally, future research could focus on the development of new analogues of the compound with improved pharmacological properties.
Conclusion
In conclusion, 7-Azaprostanoic acid is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. The compound has been found to exhibit several biochemical and physiological effects, which have made it a subject of interest in the field of medicine and pharmacology. The compound's mechanism of action involves the activation of the prostaglandin E1 receptor, which leads to the activation of several signaling pathways. While the compound has several advantages for lab experiments, including its potential therapeutic applications, it also has limitations, including its high cost and potential for side effects. There are several future directions for research on the compound, including the development of new synthetic routes and investigation of its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 7-Azaprostanoic acid involves several steps, starting with the reaction of methyl acrylate with 1,3-dithiane in the presence of a base. The product is then treated with hydrogen peroxide and sodium hydroxide to form the corresponding aldehyde. The aldehyde is then reacted with nitromethane to form the nitroalkene, which is reduced using hydrogen gas and a palladium catalyst to form the desired compound.
Applications De Recherche Scientifique
7-Azaprostanoic acid has been used in several scientific research studies due to its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-platelet effects. It has also been found to have a vasodilatory effect, which makes it useful in the treatment of cardiovascular diseases.
Propriétés
Numéro CAS |
127229-00-9 |
|---|---|
Nom du produit |
7-Azaprostanoic acid |
Formule moléculaire |
C19H37NO2 |
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
6-[[(1S,2S)-2-octylcyclopentyl]amino]hexanoic acid |
InChI |
InChI=1S/C19H37NO2/c1-2-3-4-5-6-8-12-17-13-11-14-18(17)20-16-10-7-9-15-19(21)22/h17-18,20H,2-16H2,1H3,(H,21,22)/t17-,18-/m0/s1 |
Clé InChI |
LDSBMPQRBGVMMF-ROUUACIJSA-N |
SMILES isomérique |
CCCCCCCC[C@H]1CCC[C@@H]1NCCCCCC(=O)O |
SMILES |
CCCCCCCCC1CCCC1NCCCCCC(=O)O |
SMILES canonique |
CCCCCCCCC1CCCC1NCCCCCC(=O)O |
Autres numéros CAS |
127229-00-9 |
Synonymes |
7-azaprostanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



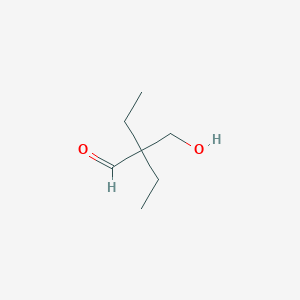
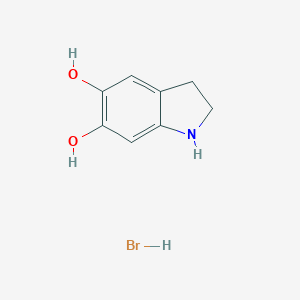
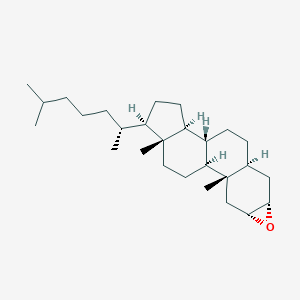
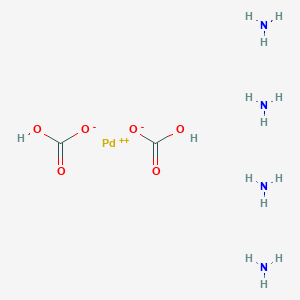
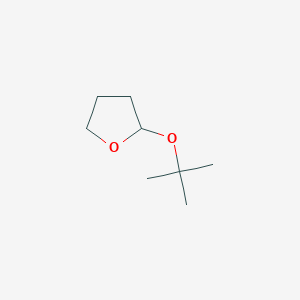
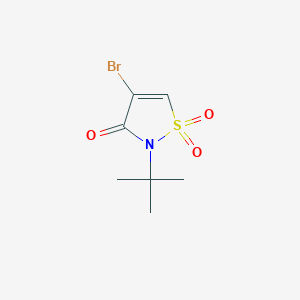
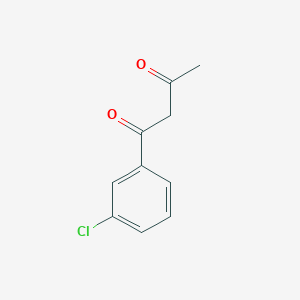
![6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B159939.png)
